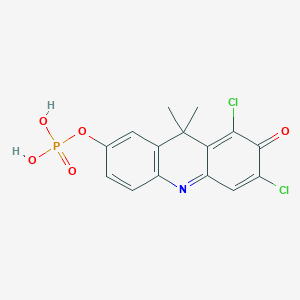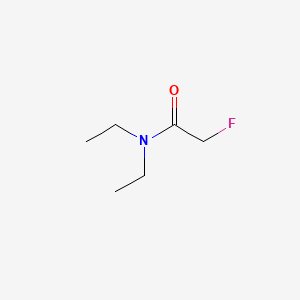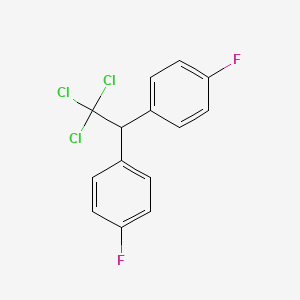
Fluorogesarol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorogesarol is a synthetic chemical compound known for its unique properties and applications in various fields. It is characterized by its ability to fluoresce, making it valuable in scientific research and industrial applications. The compound’s structure allows it to interact with various biological and chemical systems, providing insights into molecular interactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluorogesarol is typically synthesized through a multi-step chemical process The synthesis begins with the preparation of a precursor molecule, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The process involves the use of automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Fluorogesarol undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding oxides.
Reduction: Reducing agents such as lithium aluminum hydride can reduce this compound to its corresponding reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine.
Wissenschaftliche Forschungsanwendungen
Fluorogesarol has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases.
Industry: Applied in the development of fluorescent materials for sensors and displays.
Wirkmechanismus
Fluorogesarol exerts its effects through its ability to fluoresce. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as visible light. This property is utilized in various applications to track and visualize molecular interactions. The molecular targets of this compound include proteins, nucleic acids, and other biomolecules, allowing researchers to study their behavior and interactions in real-time.
Vergleich Mit ähnlichen Verbindungen
Fluorogesarol is unique compared to other fluorescent compounds due to its specific structure and properties. Similar compounds include:
Fluorescein: Known for its high fluorescence intensity and use in biological staining.
Rhodamine: Used in fluorescence microscopy and flow cytometry.
Coumarin: Employed in the development of fluorescent dyes and sensors.
This compound stands out due to its stability and versatility in various applications, making it a valuable tool in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
475-26-3 |
|---|---|
Molekularformel |
C14H9Cl3F2 |
Molekulargewicht |
321.6 g/mol |
IUPAC-Name |
1-fluoro-4-[2,2,2-trichloro-1-(4-fluorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl3F2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H |
InChI-Schlüssel |
CLSXNIPAOWPLFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(Cl)(Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


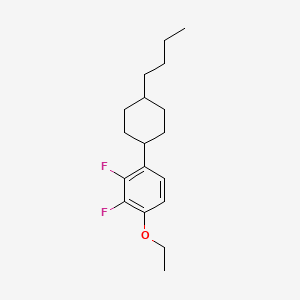

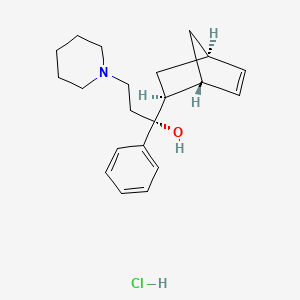

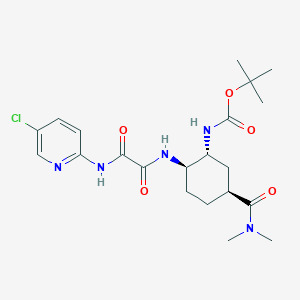
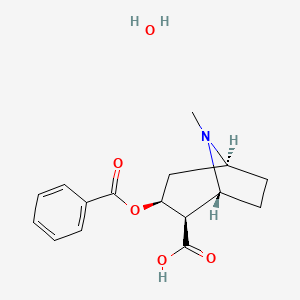

![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)

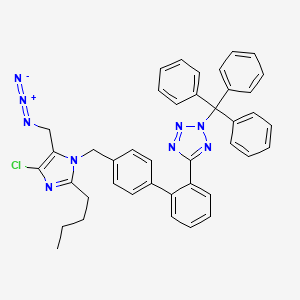

![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
